

Application Notes and Protocols for Cbl-b-IN-26 In Vitro Assays

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Compound of Interest		
Compound Name:	Cbl-b-IN-26	
Cat. No.:	B15573990	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays for the characterization of **Cbl-b-IN-26**, a potent inhibitor of the E3 ubiquitin ligase Cbl-b. The provided protocols and data will guide researchers in the evaluation of this and similar compounds for applications in cancer immunotherapy and the study of immune regulation.

Introduction to Cbl-b and Cbl-b-IN-26

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2][3][4][5][6][7][8][9][10][11] It is predominantly expressed in lymphoid cells and plays a key role in setting the threshold for T-cell activation, particularly in the absence of CD28 co-stimulation.[3][7][8] By ubiquitinating and targeting key signaling proteins for degradation, Cbl-b attenuates signaling pathways downstream of the T-cell receptor (TCR), B-cell receptor (BCR), and various cytokine receptors.[2][10][11] This function makes Cbl-b a compelling therapeutic target for cancer immunotherapy, as its inhibition can enhance anti-tumor immunity.[1][7][8]

Cbl-b-IN-26 is an inhibitor of Cbl-b with a reported binding affinity (Kd) of 34.6 nM.[12] The mechanism of action for similar small molecule inhibitors involves binding to the TKB (Tyrosine Kinase Binding) and LHR (Linker Helix-RING) domains of Cbl-b, acting as an "intramolecular



glue" to lock the protein in an inactive conformation.[1][7] This prevents the conformational changes necessary for its E3 ligase activity.

Quantitative Data Summary

The following table summarizes the available quantitative data for **Cbl-b-IN-26**.

Compound	Parameter	Value	Assay Type
Cbl-b-IN-26	Kd	34.6 nM	Not Specified

Key In Vitro Experimental Protocols

Herein, we provide detailed protocols for common in vitro assays used to characterize Cbl-b inhibitors like **Cbl-b-IN-26**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Cbl-b Auto-Ubiquitination

This assay measures the auto-ubiquitination activity of Cbl-b, a process where Cbl-b ubiquitinates itself. Inhibition of this activity is a primary indicator of compound efficacy. Commercial kits are available for this assay.[13][14]

Materials:

- GST-tagged recombinant human Cbl-b protein
- E1 activating enzyme (e.g., UBE1)
- E2 conjugating enzyme (e.g., UbcH5b)
- Biotin-labeled Ubiquitin
- ATP
- TR-FRET detection reagents: Terbium-labeled anti-GST antibody (donor) and Streptavidinlabeled fluorophore (acceptor, e.g., D2 or APC)



- Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2, 0.5 mM DTT, 0.01% BSA)
- Cbl-b-IN-26 (or other test compounds) dissolved in DMSO
- 384-well low-volume white plates
- TR-FRET plate reader

Procedure:

- Prepare the ubiquitination reaction mix by combining E1 enzyme, E2 enzyme, Biotin-Ubiquitin, and ATP in the assay buffer at 2x the final desired concentration.
- Prepare serial dilutions of Cbl-b-IN-26 in DMSO and then dilute into the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
- Add 5 μ L of the diluted **CbI-b-IN-26** solution or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 5 μL of a 2x solution of GST-Cbl-b to each well.
- Initiate the ubiquitination reaction by adding 10 μ L of the 2x ubiquitination reaction mix to each well.
- Incubate the plate at 30°C for 60-90 minutes.
- Stop the reaction by adding 5 μL of a stop/detection buffer containing the Terbium-labeled anti-GST antibody and Streptavidin-labeled fluorophore.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
- Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.



Fluorescence Polarization (FP) Displacement Assay

This assay is used to determine the binding affinity of an inhibitor by measuring its ability to displace a fluorescently labeled probe from the Cbl-b protein. A fluorescein-labeled substrate has been previously used for a Cbl-b ligand-binding assay.[15]

Materials:

- Recombinant human Cbl-b protein (full-length or relevant domains like TKBD-LHR-RING)
- Fluorescently labeled Cbl-b probe (e.g., a known fluorescent ligand or a labeled analogue of a known inhibitor)
- Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
- Cbl-b-IN-26 (or other test compounds) dissolved in DMSO
- 384-well black plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Determine the optimal concentration of the fluorescent probe and Cbl-b protein by titration to achieve a stable and significant FP signal.
- Prepare serial dilutions of Cbl-b-IN-26 in DMSO and then dilute into the assay buffer.
- In the wells of the 384-well plate, combine the Cbl-b protein and the fluorescent probe at their predetermined optimal concentrations.
- Add the diluted Cbl-b-IN-26 or DMSO (vehicle control) to the wells.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measure the fluorescence polarization of each well using the plate reader.
- Plot the FP signal against the inhibitor concentration to determine the IC50 or Ki value.



Differential Scanning Fluorimetry (DSF) Assay

DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding. This assay is useful for confirming direct binding of an inhibitor to the target protein. Cbl-b inhibitors have been shown to significantly stabilize the protein in DSF assays.[1]

Materials:

- Recombinant human Cbl-b protein
- Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange)
- Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
- Cbl-b-IN-26 (or other test compounds) dissolved in DMSO
- 96-well or 384-well PCR plates
- Real-time PCR instrument with a thermal ramping capability

Procedure:

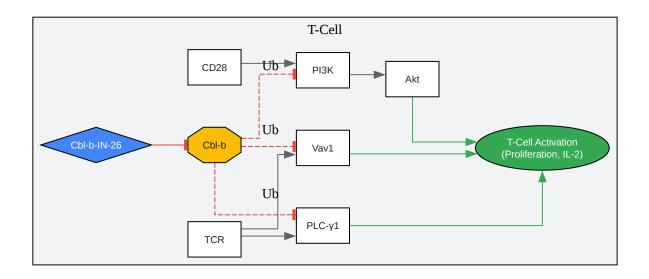
- Prepare a master mix containing the Cbl-b protein and the fluorescent dye in the assay buffer.
- Prepare serial dilutions of Cbl-b-IN-26 in DMSO and then dilute into the assay buffer.
- Aliquot the master mix into the wells of the PCR plate.
- Add the diluted Cbl-b-IN-26 or DMSO (vehicle control) to the wells.
- Seal the plate and centrifuge briefly to mix the components.
- Place the plate in the real-time PCR instrument.
- Set up a thermal ramping protocol, for example, from 25°C to 95°C with a ramp rate of 1°C/minute, measuring fluorescence at each temperature increment.

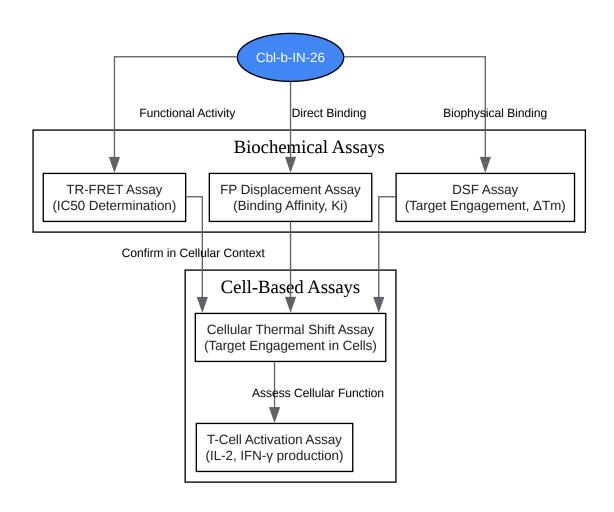


- The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
- Calculate the change in melting temperature (Δ Tm) in the presence of the inhibitor compared to the vehicle control. A positive Δ Tm indicates stabilization of the protein by the inhibitor.

Visualizations Cbl-b Signaling Pathway in T-Cell Activation







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